2-Amino-4-bromopent-4-enoic acid

Description

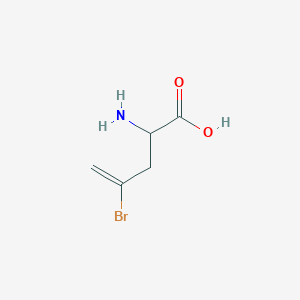

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281548 | |

| Record name | 2-amino-4-bromopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-00-8 | |

| Record name | NSC21942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-bromopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Bromopent 4 Enoic Acid and Its Enantiomers

Strategies for Stereoselective and Enantioselective Synthesis

The creation of single enantiomers of 2-amino-4-bromopent-4-enoic acid is crucial for its application in the synthesis of biologically active molecules. To this end, chemists have developed several strategies to control the stereochemical outcome of the synthetic route.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of α-vinylglycine derivatives, a class of compounds to which this compound belongs, naturally occurring amino acids such as L-serine and L-homoserine lactone have been utilized as chiral precursors. mdpi.com

One conceptual approach involves the conversion of L-serine into a suitable intermediate that allows for the introduction of the bromo-vinyl moiety. For instance, L-serine can be transformed into a protected L-serinal derivative. Subsequent olefination reactions can then be employed to install the vinyl group. nih.gov However, specific examples detailing the direct synthesis of this compound from a chiral pool source remain limited in readily available literature. The challenge often lies in achieving the desired bromination at the terminal position of the vinyl group without compromising the stereointegrity of the α-amino acid center.

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

A prominent and highly effective method for the asymmetric synthesis of α-amino acids is the phase-transfer catalyzed (PTC) alkylation of glycine (B1666218) imines. This methodology, pioneered by O'Donnell, involves the alkylation of a Schiff base of a glycine ester, typically the N-(diphenylmethylene)glycine tert-butyl ester, under biphasic conditions. researchgate.net The use of a chiral phase-transfer catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase, where it reacts with an electrophile in an enantioselective manner. researchgate.net

For the synthesis of this compound, 2,3-dibromopropene (B1205560) serves as the key electrophile. The reaction involves the alkylation of the glycine imine enolate with 2,3-dibromopropene, where the chiral catalyst directs the approach of the electrophile to one face of the enolate, thereby establishing the stereocenter at the α-carbon. nih.gov

| Substrate | Electrophile | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| N-(diphenylmethylene)glycine tert-butyl ester | 2,3-Dibromopropene | Cinchona alkaloid derivative | 50% aq. NaOH | Toluene | High | High |

Note: Specific yield and enantiomeric excess (ee) values for the synthesis of this compound via this method require consultation of specific research articles, as they are highly dependent on the exact catalyst structure and reaction conditions.

The success of the asymmetric alkylation of glycine imines hinges on the design and efficacy of the chiral phase-transfer catalyst. The most widely used and successful catalysts are derived from Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine (B190817). rsc.org These natural products possess a rigid bicyclic core with multiple stereocenters, providing a well-defined chiral environment.

The catalyst forms a tight ion pair with the glycine imine enolate. The steric and electronic properties of the catalyst, particularly the substituents on the quaternary ammonium (B1175870) nitrogen and the hydroxyl group at the C9 position, play a crucial role in shielding one face of the enolate. This steric hindrance forces the electrophile to approach from the less hindered face, resulting in a high degree of enantioselectivity. rsc.org Modifications to the Cinchona alkaloid structure, such as the introduction of bulky aromatic groups on the nitrogen atom, have been shown to enhance the enantioselectivity of the alkylation process. buchler-gmbh.com

Phase-Transfer Catalysis in Glycine Imine Alkylation

Specific Chemical Synthetic Routes

Beyond the general strategies, specific chemical transformations have been explored for the synthesis of related α-amino acid structures.

Conversion from α-Halogen Methylcarbonyl Compounds

While a direct and detailed synthetic route for this compound starting from an α-halogen methylcarbonyl compound is not extensively documented in readily available literature, the general principle of α-halogenation of ketones is a well-established transformation in organic chemistry. masterorganicchemistry.com This process typically involves the reaction of a ketone with a halogenating agent, such as bromine, in the presence of an acid or base catalyst to introduce a halogen atom at the α-position. masterorganicchemistry.com

A plausible, though not explicitly detailed, synthetic pathway could involve the α-bromination of a suitable vinyl ketone precursor. The resulting α-bromo vinyl ketone could then potentially be converted to the corresponding α-amino acid through a series of transformations, such as a nucleophilic substitution with an amine source followed by oxidation of the carbonyl group. However, controlling the stereochemistry of the amination step would be a critical challenge in this approach.

Utilizing 2-Amino-5-bromo-4-oxopentanoic Acid Compounds

A plausible synthetic route to this compound involves the transformation of a suitable 2-amino-5-bromo-4-oxopentanoic acid derivative. This method hinges on the conversion of a ketone functionality into a vinyl bromide. A general and effective method for this transformation is the reaction of a ketone with a phosphorus-based halogenating reagent. For instance, reagents derived from triphenyl phosphite (B83602) and bromine have been successfully employed for the large-scale synthesis of vinyl bromides from ketones. acs.org Another approach involves the use of triphenylphosphine (B44618) dihalides to convert vinyl phosphate (B84403) intermediates, derived from the corresponding ketones, into vinyl halides. researchgate.net

The proposed reaction sequence would commence with the protection of the amino group of the 2-amino-5-bromo-4-oxopentanoic acid. This is a crucial step to prevent side reactions involving the amino group during the subsequent halogenation step. Following protection, the keto group would be converted to the vinyl bromide. This transformation could be achieved using a reagent such as triphenylphosphine dibromide or a combination of triphenylphosphine and carbon tetrabromide. The final step would involve the deprotection of the amino group to yield the target compound, this compound.

Table 1: Proposed Synthesis via 2-Amino-5-bromo-4-oxopentanoic Acid

| Step | Reaction | Reagents and Conditions |

| 1 | Amino Group Protection | e.g., Boc-anhydride, base |

| 2 | Vinyl Bromide Formation | e.g., PPh₃/CBr₄ or (PhO)₃P/Br₂ |

| 3 | Amino Group Deprotection | e.g., Trifluoroacetic acid |

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular substrate to maximize the yield and minimize the formation of byproducts.

Utilizing 2-Amino-2-(2-bromoallyl)malonic Acid Compounds

An alternative synthetic strategy involves the decarboxylation of a 2-amino-2-(2-bromoallyl)malonic acid derivative. The spontaneous and catalyzed decarboxylation of aminomalonic acid and its derivatives is a well-documented reaction. nih.govacs.orgacs.org This process typically occurs under thermal conditions or in the presence of a catalyst and results in the formation of an α-amino acid.

The synthesis would begin with the alkylation of an aminomalonic acid derivative with 2,3-dibromopropene to introduce the 2-bromoallyl group. Subsequent selective hydrolysis of one of the ester groups, followed by decarboxylation, would lead to the formation of the desired this compound. The decarboxylation step is often facilitated by heating and can be influenced by the pH of the solution. nih.gov Recent advancements have shown that this decarboxylation can also be achieved under milder conditions using organocatalysts. researchgate.net

Table 2: Proposed Synthesis via 2-Amino-2-(2-bromoallyl)malonic Acid

| Step | Reaction | Reagents and Conditions |

| 1 | Alkylation | Diethyl aminomalonate, NaOEt, 2,3-dibromopropene |

| 2 | Selective Hydrolysis | e.g., NaOH (1 equivalent) |

| 3 | Decarboxylation | Heat or acid/base catalysis |

This route offers the advantage of building the carbon skeleton and introducing the amino and bromoallyl functionalities in a controlled manner.

Separation and Resolution Techniques for Enantiomeric Forms

As this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for evaluating their distinct biological activities.

Crystallization-Induced Dynamic Resolution (CIDR) Processes

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single enantiomer from a racemic mixture in high yield. princeton.edu This process combines the selective crystallization of one enantiomer with the in-situ racemization of the other enantiomer in solution. For CIDR to be effective, the enantiomers must be able to interconvert under the crystallization conditions.

In the context of this compound, a CIDR process would involve finding a suitable solvent system and conditions that allow for the racemization of the amino acid, for example, through the formation of a transient Schiff base. By seeding the supersaturated solution with crystals of the desired enantiomer, that enantiomer will selectively crystallize out of solution. The continuous racemization of the remaining enantiomer in the solution phase will replenish the crystallizing enantiomer, theoretically allowing for a quantitative yield of the desired enantiomer. While specific conditions for the CIDR of this compound have not been reported, the general principles of CIDR for amino acids are well-established. nih.gov

Enzymatic Racemate Splitting Methodologies

Enzymatic resolution is a highly selective and widely used method for the separation of enantiomers of amino acids. acs.orgnih.gov This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A common approach for amino acids is the use of acylases, which selectively hydrolyze the N-acyl derivative of one enantiomer. For example, a racemic mixture of N-acetyl-2-amino-4-bromopent-4-enoic acid could be subjected to the action of an L-aminoacylase. The enzyme would specifically hydrolyze the N-acetyl group of the L-enantiomer, yielding the free L-amino acid. The unreacted N-acetyl-D-amino acid can then be easily separated from the free L-amino acid based on their different physical and chemical properties. The D-amino acid can be subsequently obtained by chemical hydrolysis of the N-acetyl group.

Alternatively, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization. nih.govasm.org In a DKR process for this compound, an enzyme would selectively convert one enantiomer while a racemization catalyst continuously interconverts the enantiomers in the reaction mixture. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product. acs.orgresearchgate.net

Table 3: Common Enzymes for Amino Acid Resolution

| Enzyme Class | Reaction Catalyzed |

| Acylases | Hydrolysis of N-acyl amino acids |

| Amidases | Hydrolysis of amino acid amides |

| Proteases | Hydrolysis of amino acid esters |

| Lipases | Hydrolysis of amino acid esters |

The choice of enzyme and reaction conditions is critical for the success of the enzymatic resolution and needs to be determined empirically for this compound.

Chemical Transformations and Derivatization Studies of 2 Amino 4 Bromopent 4 Enoic Acid

Strategies for Functional Group Modification

The reactivity of 2-amino-4-bromopent-4-enoic acid is dictated by its constituent functional groups. Strategic manipulation of these groups allows for the synthesis of various derivatives.

Oxidation Reactions Leading to Oxo Derivatives

The vinyl group in this compound is susceptible to oxidative cleavage, which can lead to the formation of valuable oxo derivatives. A primary method for this transformation is ozonolysis. The reaction involves the treatment of the alkene with ozone, followed by a workup, which determines the final product.

Ozonolysis of the vinyl bromide moiety in this compound is expected to cleave the carbon-carbon double bond. Depending on the workup conditions, this can yield either an aldehyde or a carboxylic acid at the C4 position. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, would likely yield 2-amino-4-oxobutanoic acid. An oxidative workup, using hydrogen peroxide, would further oxidize the intermediate to yield 2-aminosuccinic acid (aspartic acid).

Table 1: Potential Products from Ozonolysis of this compound

| Reagent/Workup | Expected Product |

|---|---|

| 1. O₃; 2. DMS | 2-Amino-4-oxobutanoic acid |

Note: This table represents expected products based on established ozonolysis reactions of vinyl halides.

Reduction Reactions of the Unsaturated Moiety

The double bond in this compound can be selectively reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The hydrogenation of the alkene would yield 2-amino-4-bromopentanoic acid. The stereochemistry of the product would depend on the catalyst and reaction conditions, with the possibility of diastereoselective reduction if a chiral center is already present or induced.

It is important to note that the bromine atom may also be susceptible to hydrogenolysis, especially with palladium catalysts. This would lead to the formation of 2-aminopentanoic acid. The selectivity of the reduction (alkene vs. C-Br bond) can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Products from Reduction of this compound

| Reagent | Expected Product |

|---|---|

| H₂, Pd/C | 2-Amino-4-bromopentanoic acid and/or 2-Aminopentanoic acid |

| H₂, PtO₂ | 2-Amino-4-bromopentanoic acid |

Note: This table represents expected products based on established catalytic hydrogenation reactions.

Nucleophilic Substitution Reactions for Functional Group Introduction

The vinyl bromide functionality in this compound is a key site for introducing a wide array of functional groups via nucleophilic substitution reactions. While vinylic halides are generally less reactive than their alkyl counterparts, these substitutions can be effectively carried out, often with the aid of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly powerful tools for the derivatization of vinyl bromides. For instance, a Suzuki coupling with an arylboronic acid could introduce an aryl group at the C4 position. Similarly, a Buchwald-Hartwig amination could be employed to introduce a new nitrogen-based substituent. Direct nucleophilic substitution with strong nucleophiles like azide (B81097) or cyanide is also a possibility, leading to the corresponding azido (B1232118) or cyano derivatives.

Table 3: Representative Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst | Expected Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Amino-4-arylpent-4-enoic acid |

| Heck Reaction | Alkene | Pd(OAc)₂ | 2-Amino-4-alkenylpent-4-enoic acid derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | 2-Amino-4-(substituted amino)pent-4-enoic acid |

Note: This table provides examples of potential reactions based on the known reactivity of vinyl bromides.

Role as a Precursor and Building Block in Complex Organic Molecule Synthesis

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex and biologically relevant molecules, including heterocyclic compounds and unnatural amino acids. google.com

The combination of the amino and carboxylic acid groups allows for its incorporation into peptide chains, while the vinyl bromide moiety serves as a handle for further functionalization. For example, intramolecular cyclization reactions can lead to the formation of various heterocyclic scaffolds. One notable application is in the synthesis of pyroglutamic acid derivatives. These derivatives are important chiral building blocks for many biologically active compounds. researchgate.net The vinyl bromide can be transformed, for example, via oxidation and subsequent intramolecular condensation, to form the pyroglutamate (B8496135) ring system.

Furthermore, the vinyl bromide can participate in various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the introduction of diverse substituents. This versatility allows for the synthesis of a wide range of non-proteinogenic amino acids with tailored side chains, which are of great interest in drug discovery and the development of novel biomaterials. The ability to introduce aryl, heteroaryl, or other complex fragments at the C4 position through cross-coupling reactions highlights the significant potential of this compound as a versatile building block in modern organic synthesis.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-oxobutanoic acid |

| Aspartic acid |

| 2-Amino-4-bromopentanoic acid |

| 2-Aminopentanoic acid |

| 2-Amino-4-arylpent-4-enoic acid |

| 2-Amino-4-alkenylpent-4-enoic acid derivative |

| 2-Amino-4-(substituted amino)pent-4-enoic acid |

| 2-Amino-4-azidopent-4-enoic acid |

Stereochemical Investigations of 2 Amino 4 Bromopent 4 Enoic Acid

Analysis of Chiral Integrity and Configuration Retention in Synthesis

The primary method for the asymmetric synthesis of 2-amino-4-bromopent-4-enoic acid involves the phase-transfer catalyzed (PTC) alkylation of a glycine (B1666218) imine derivative. rsc.orgacs.org This powerful technique allows for the construction of the chiral center at the α-position with a high degree of stereocontrol. The most commonly employed glycine derivative is the benzophenone (B1666685) imine of a glycine ester, which is deprotonated under basic conditions to form a nucleophilic enolate. This enolate then reacts with an alkylating agent, in this case, a three-carbon unit that can be converted to the bromo-vinyl group, under the influence of a chiral phase-transfer catalyst.

The chiral integrity of the synthesized this compound is highly dependent on the efficiency and selectivity of the phase-transfer catalyst. Cinchona alkaloids and their derivatives have proven to be highly effective catalysts for this transformation, consistently affording high enantiomeric excesses (ee). researchgate.netresearchgate.net The retention of the configuration established during this key alkylation step is generally high in subsequent transformations, provided that the reaction conditions are carefully controlled to avoid racemization or epimerization at the stereogenic center. For instance, the bromo-vinyl moiety can undergo further reactions, such as Suzuki couplings, to introduce aryl groups without compromising the chiral purity at the α-carbon. rsc.orgacs.org

Impact of Reaction Conditions on Stereoselectivity

The stereoselectivity of the synthesis of this compound is profoundly influenced by various reaction parameters. The choice of the chiral phase-transfer catalyst, the solvent system, the nature of the base, the reaction temperature, and the structure of the glycine imine substrate all play critical roles in determining the enantiomeric excess of the product.

Table 1: Influence of Reaction Parameters on the Asymmetric Synthesis of Chiral Amino Acids via Phase-Transfer Catalysis

| Parameter | Variation | Effect on Enantioselectivity (ee%) | Typical Yield (%) |

| Catalyst | Cinchona alkaloid derivatives (e.g., O-benzyl-N-anthracenylmethylcinchonidinium bromide) | High ee% are generally achieved, often >90%. The specific structure of the catalyst is crucial. | Good to excellent |

| Solvent | Toluene, Dichloromethane (CH2Cl2), or a biphasic system (e.g., Toluene/water) | The polarity and nature of the solvent can significantly affect the ion-pairing and, thus, the stereoselectivity. Nonpolar solvents often favor higher ee%. | Variable |

| Base | 50% aqueous NaOH, 50% aqueous KOH, solid K2CO3 | The concentration and nature of the base can influence the rate of deprotonation and side reactions. Strong bases are typically required. | Good |

| Temperature | 0 °C to room temperature | Lower temperatures generally lead to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. | Good |

| Substrate | Different ester groups on the glycine imine (e.g., tert-butyl, ethyl) | The steric bulk of the ester group can influence the approach of the electrophile and the conformation of the enolate-catalyst complex. | Good to excellent |

This table presents generalized data based on studies of asymmetric phase-transfer alkylations of glycine imines. Specific values for the synthesis of this compound may vary.

Research has shown that for the alkylation of glycine imines, the use of N-anthracenylmethyl-substituted Cinchona alkaloid catalysts often leads to superior enantioselectivities. researchgate.net The rigidity and steric bulk of these catalysts create a well-defined chiral environment that effectively shields one face of the enolate, leading to a highly selective alkylation.

Mechanisms of Chirality Transfer in Transformations Involving the Compound

The mechanism of chirality transfer in the phase-transfer catalyzed synthesis of this compound is a complex process governed by non-covalent interactions between the chiral catalyst and the glycine imine enolate. The positively charged quaternary ammonium (B1175870) group of the Cinchona alkaloid catalyst forms a tight ion pair with the negatively charged enolate in the organic phase.

The stereochemical outcome is determined by the specific conformation of this ion pair. The planar aromatic rings of the benzophenone imine and the catalyst's aromatic moieties (e.g., quinoline (B57606) and anthracene) are thought to engage in π-π stacking interactions. Furthermore, hydrogen bonding between the enolate and the hydroxyl group often present on the Cinchona alkaloid scaffold can further rigidify the transition state assembly.

This intricate network of interactions forces the alkylating agent to approach the enolate from the less sterically hindered face, as dictated by the chiral catalyst. The (S)- or (R)-configuration of the resulting α-amino acid is therefore directly controlled by the choice of the Cinchona alkaloid enantiomer (e.g., cinchonidine (B190817) vs. cinchonine (B1669041) derivatives).

In subsequent transformations of the synthesized this compound, such as palladium-catalyzed cross-coupling reactions, the mechanism of chirality transfer is typically not a concern for the α-stereocenter, as the reaction occurs at the distal bromo-vinyl group. The integrity of the chiral center is maintained as long as the reaction conditions are not harsh enough to induce racemization.

Applications in Biochemical Research and Biomolecule Synthesis

Role in Enzyme Activity Elucidation Studies as a Research Tool

No specific studies, papers, or experimental data could be located where this compound was used as a tool or probe to elucidate the activity of any enzyme. General statements from a commercial supplier suggest it is used to "investigate enzyme activity," but this claim is not supported by specific, publicly available research. chemimpex.com

To maintain the standards of scientific accuracy and avoid generating unsubstantiated information, the article cannot be written as requested. The foundational information required to populate the provided outline does not appear to be present in the scientific literature accessible through the search.

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules, including 2-Amino-4-bromopent-4-enoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the vinyl protons, the allylic protons, and the proton on the α-carbon. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the vinyl protons are typically observed in the downfield region of the spectrum due to the deshielding effect of the double bond and the bromine atom. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the vinyl carbons, the α-carbon, and the allylic carbon are all indicative of their bonding and electronic environment. For example, the carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield region of the spectrum.

Hypothetical NMR Data for this compound:

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-180 |

| α-Carbon (CH-NH₂) | ~3.5-4.5 | ~50-60 |

| Allylic (CH₂) | ~2.5-3.5 | ~35-45 |

| Vinyl (C=C-Br) | ~5.5-6.5 | ~110-130 |

| Vinyl (C=CH₂) | ~5.0-6.0 | ~120-140 |

Note: This data is illustrative and actual experimental values may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized this compound and for determining its enantiomeric excess.

Purity Determination: Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly used to separate the target compound from any impurities or starting materials. The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, such as a UV-Vis detector, records the elution of each component as a peak. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers ((R) and (S)). Chiral HPLC is employed to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. The differential interaction leads to different retention times for the two enantiomers, resulting in their separation. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Typical HPLC Parameters for Analysis:

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18 | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Trifluoroacetic Acid | Isocratic mixture of Hexane and Isopropanol with a modifier |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

Other Chromatographic and Spectrometric Techniques for Verification (e.g., LC-MS, UPLC)

To provide further confirmation of the identity and purity of this compound, other advanced techniques are often utilized in conjunction with NMR and HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. As the components of a sample are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique provides the molecular weight of the compound, which serves as a crucial piece of evidence for its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. UPLC can be used for both purity and enantiomeric excess determination with greater efficiency.

Optical Rotation Measurements for Stereochemical Purity Assessment

Optical rotation is a physical property of chiral molecules that provides information about their stereochemical purity. When a plane-polarized light is passed through a solution of a single enantiomer of this compound, the plane of the light will be rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. A pure sample of one enantiomer will have a specific rotation value, while its mirror image will have a rotation of equal magnitude but opposite direction. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. By measuring the optical rotation of a synthesized sample and comparing it to the known value for the pure enantiomer, the stereochemical purity can be assessed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-bromopent-4-enoic acid with high enantiomeric purity?

- Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral auxiliary-assisted bromination or enzymatic resolution, to ensure enantiomeric purity. Purification via reverse-phase HPLC or chiral chromatography can isolate the desired enantiomer. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via to track bromine incorporation at the 4-position .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and to confirm the presence of the bromoalkene and amino groups.

- IR Spectroscopy : Identify characteristic stretches (e.g., C-Br at ~550–600 cm, NH at ~3300 cm).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and bond angles for steric/electronic analysis .

Q. What strategies ensure the stability of this compound under different experimental conditions?

- Methodological Answer :

- Storage : Keep in a desiccator at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the bromoalkene.

- Solvent Selection : Use anhydrous DMSO or DMF for reactions to minimize degradation.

- Stability Assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Q. How can researchers assess the compound’s potential biological activity in vitro?

- Methodological Answer : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity can be evaluated via MTT assays on cell lines, with IC values calculated. Ensure controls for non-specific binding by comparing activity against structurally similar analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination at the 4-position of pent-4-enoic acid derivatives?

- Methodological Answer : Screen brominating agents (e.g., NBS, Br) under varying temperatures and solvents (e.g., CCl, DCM). Use DFT calculations to model transition states and predict regioselectivity. Validate outcomes via integration and GC-MS to quantify byproducts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate partial charges, frontier molecular orbitals (HOMO/LUMO), and Fukui indices. Molecular dynamics simulations can model solvent effects on reaction pathways. Compare predicted outcomes with experimental kinetic data .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay protocols). Reproduce conflicting studies under standardized conditions, controlling for purity (HPLC ≥98%), solvent (DMSO concentration), and incubation time. Use statistical tools (e.g., ANOVA) to assess significance .

Q. How to design experiments probing the compound’s interaction with enzymes using kinetic and structural methods?

- Methodological Answer :

- Kinetics : Perform steady-state inhibition assays with varying substrate concentrations to determine and mechanism (competitive/non-competitive).

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes. Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What methodologies differentiate enantiomer-specific effects in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.